

Comprehensive Analytical Characterization of 2,3-Dihydrobenzofuran-6-amine

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-6-amine

Cat. No.: B1590699

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Abstract

2,3-Dihydrobenzofuran-6-amine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and agrochemical synthesis.^[1] Its structural integrity and purity are paramount for the successful development of novel pharmaceutical agents and other complex molecules. This guide provides a detailed framework of robust analytical techniques for the comprehensive characterization of **2,3-Dihydrobenzofuran-6-amine**, ensuring its identity, purity, and structural confirmation. We present detailed protocols and interpretation insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to equip researchers and drug development professionals with the necessary tools to validate this important chemical intermediate with confidence.

Introduction and Physicochemical Properties

2,3-Dihydrobenzofuran-6-amine, also known as 6-amino-2,3-dihydrobenzofuran, is a primary aromatic amine featuring a dihydrobenzofuran core. This scaffold is present in numerous biologically active compounds, making the rigorous analysis of this precursor essential.^[2] Inaccurate characterization can lead to impurities in the final product, affecting efficacy, safety, and regulatory compliance. The following protocols are designed to provide an orthogonal approach to characterization, where each technique offers a unique and complementary piece of information, culminating in a self-validating analytical workflow.

Table 1: Physicochemical Properties of **2,3-Dihydrobenzofuran-6-amine**

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO	[1]
Molecular Weight	135.16 g/mol	[1]
CAS Number	57786-34-2	[1]
Predicted Boiling Point	275.5 ± 29.0 °C	[1]
Predicted Density	1.208 ± 0.06 g/cm ³	[1]
Predicted pKa	4.61 ± 0.20	[1]

Core Analytical Techniques and Protocols

A multi-faceted analytical strategy is crucial for the unambiguous characterization of **2,3-Dihydrobenzofuran-6-amine**. The combination of chromatographic and spectroscopic techniques provides a complete profile of the molecule's identity, structure, and purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of chemical intermediates. A reversed-phase method is ideal for separating **2,3-Dihydrobenzofuran-6-amine** from potential non-polar and polar impurities. The amine functionality necessitates the use of a mobile phase additive to ensure good peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.

Protocol 1: Reversed-Phase HPLC Method

- Instrumentation: A standard HPLC or U(H)PLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the amine is protonated for better retention

and peak shape.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - Start at 5% B.
 - Linear ramp to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B over 1 minute.
 - Equilibrate at 5% B for 2 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
- Detection: UV at 254 nm and 280 nm.
- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.
- Injection Volume: 5 µL.
- Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Table 2: Expected HPLC Data

Parameter	Expected Result
Retention Time (t _R)	Dependent on the specific system, but expected to be consistent.
Purity	≥98% (typical for research-grade material).
Peak Shape	Symmetrical peak with a tailing factor between 0.9 and 1.5.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying volatile impurities. Electron Ionization (EI) is a common technique that generates reproducible fragmentation patterns, offering a structural fingerprint of the molecule.^[3]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes. Causality: This program allows for the elution of the target analyte while separating it from potentially lower and higher boiling point impurities.
- Injector Temperature: 250 °C.

- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.[\[4\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40 - 400 m/z.
- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like Methanol or Ethyl Acetate.
- Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).

Data Interpretation Insights:

- Molecular Ion (M^+): The primary confirmation is the presence of the molecular ion peak at $m/z = 135$.
- Fragmentation Pattern: The structure of **2,3-Dihydrobenzofuran-6-amine** is expected to yield characteristic fragments. A key fragmentation would be the loss of an ethylene molecule (C_2H_4) from the dihydrofuran ring via a retro-Diels-Alder-type cleavage, leading to a significant ion. Cleavage adjacent to the amine group is also anticipated.

Table 3: Expected Mass Spectrometry Data

Ion	Expected m/z	Interpretation
$[M]^+$	135	Molecular Ion
$[M-H]^+$	134	Loss of a hydrogen radical
$[M-NH_2]^+$	119	Loss of the amino group radical
$[M-C_2H_4]^+$	107	Loss of ethylene from the dihydrofuran ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structural determination. ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: ^1H and ^{13}C NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Causality: DMSO-d_6 is often preferred for amines as it can help in observing the exchangeable N-H protons.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum (e.g., using a standard PENDANT or DEPT sequence to differentiate CH, CH_2 , and CH_3 groups).
- Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.

Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

- $\sim\delta$ 6.5-6.7 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to complex splitting (multiplets).
- $\sim\delta$ 4.5 ppm (t, 2H, $J \approx 8.8$ Hz): Methylene protons ($-\text{O}-\text{CH}_2-$) at position 2 of the furan ring.

- $\sim\delta$ 3.5-4.0 ppm (br s, 2H): Amine protons ($-\text{NH}_2$). This peak is broad and its chemical shift is concentration-dependent. It will disappear upon D_2O exchange.
- $\sim\delta$ 3.1 ppm (t, 2H, $J \approx 8.8$ Hz): Methylene protons ($-\text{CH}_2-$) at position 3 of the furan ring.

Expected ^{13}C NMR Spectrum (in CDCl_3 , 101 MHz):

- $\sim\delta$ 155 ppm: Aromatic carbon attached to oxygen (C-7a).
- $\sim\delta$ 140 ppm: Aromatic carbon attached to the amino group (C-6).
- $\sim\delta$ 128 ppm: Aromatic carbon (C-3a).
- $\sim\delta$ 115 ppm, $\sim\delta$ 110 ppm, $\sim\delta$ 105 ppm: Remaining aromatic carbons (C-4, C-5, C-7).
- $\sim\delta$ 71 ppm: Aliphatic carbon attached to oxygen ($-\text{O}-\text{CH}_2$, C-2).
- $\sim\delta$ 30 ppm: Aliphatic carbon ($-\text{CH}_2$, C-3).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule provide a characteristic spectrum.^{[5][6]}

Protocol 4: FT-IR Analysis

- **Instrumentation:** An FT-IR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. **Causality:** ATR requires minimal sample preparation and is ideal for solid or liquid samples.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Acquisition:** Collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . Co-add 16 or 32 scans to improve the signal-to-noise ratio.

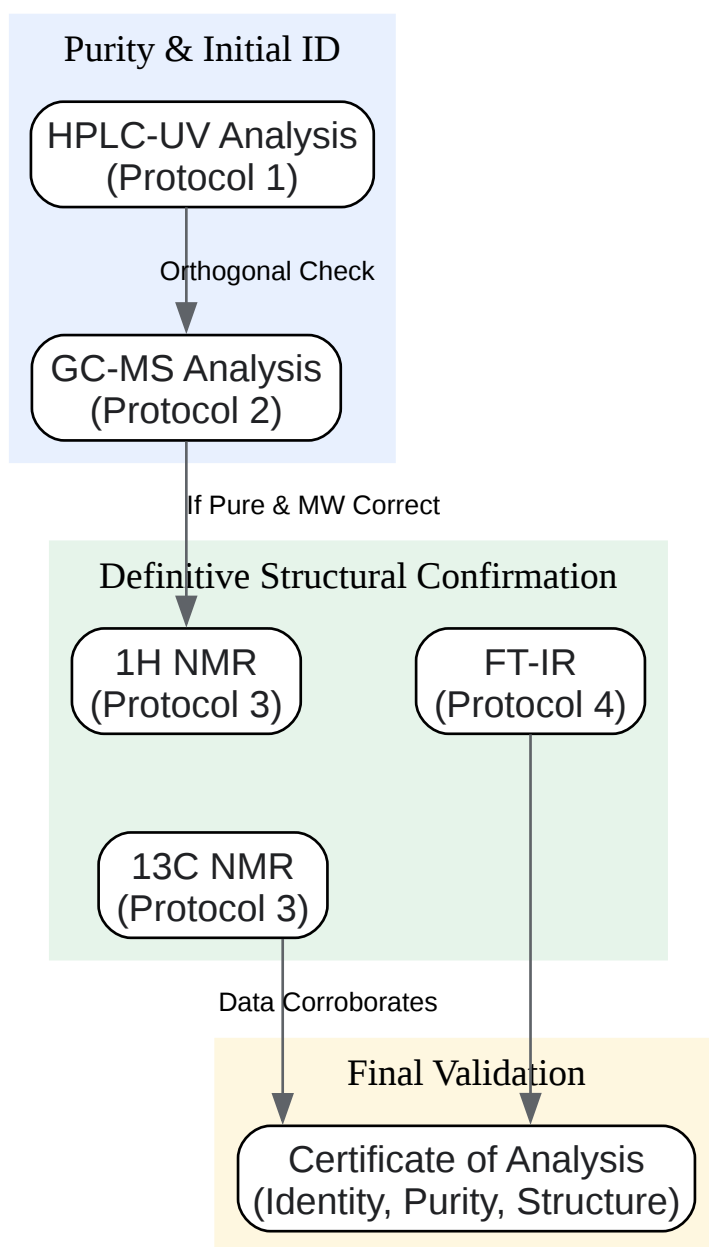
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Aromatic Stretch	Ar-H
2980 - 2850	C-H Aliphatic Stretch	-CH ₂ -
1620 - 1580	N-H Bending (Scissoring)	Primary Amine (-NH ₂)
1590 - 1450	C=C Aromatic Ring Stretch	Aromatic Ring
1250 - 1200	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether
850 - 750	C-H Out-of-plane Bending	Aromatic Ring Substitution

Integrated Analytical Workflow and Data Summary

For a new batch of **2,3-Dihydrobenzofuran-6-amine**, a logical workflow ensures comprehensive characterization.



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Caption: Integrated workflow for characterization.

Table 5: Summary of Key Analytical Data for **2,3-Dihydrobenzofuran-6-amine**

Technique	Parameter	Expected Result
HPLC	Purity	≥98% by area normalization
MS	Molecular Ion (m/z)	135
¹ H NMR	Aromatic Protons (ppm)	~6.5-6.7
-O-CH ₂ - Protons (ppm)	~4.5 (triplet)	
-CH ₂ - Protons (ppm)	~3.1 (triplet)	
¹³ C NMR	C-O (ppm)	~71
C-N (ppm)	~140	
FT-IR	N-H Stretch (cm ⁻¹)	3450 - 3300 (doublet)
C-O-C Stretch (cm ⁻¹)	1250 - 1200	

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the complete characterization of **2,3-Dihydrobenzofuran-6-amine**. By integrating chromatographic separation (HPLC) with powerful spectroscopic techniques (MS, NMR, FT-IR), researchers can confidently verify the identity, purity, and structure of this critical chemical intermediate. Adherence to these protocols will ensure high-quality material for downstream applications in drug discovery and development, upholding the principles of scientific integrity and reproducibility.

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